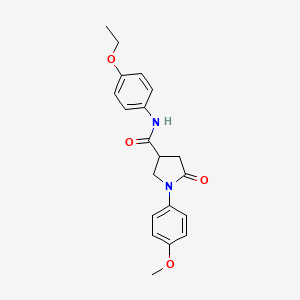

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinecarboxamide derivative characterized by two distinct aryl substituents: a 4-ethoxyphenyl group on the carboxamide nitrogen and a 4-methoxyphenyl group on the pyrrolidine ring. This structural motif positions it within a broader class of bioactive molecules, where substituent variations significantly influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H22N2O4/c1-3-26-18-8-4-15(5-9-18)21-20(24)14-12-19(23)22(13-14)16-6-10-17(25-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,21,24) |

InChI Key |

MTYBQSVDUWBFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxy and methoxy phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various acids can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for further research in medicinal applications. Notable areas of interest include:

Anticancer Activity

Recent studies have indicated that N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential anticancer properties.

- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a cytotoxic agent.

- Case Study : In vitro studies have demonstrated that the compound effectively reduces cell viability in A549 human lung adenocarcinoma cells at concentrations around 100 µM, indicating a promising anticancer effect.

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens, making it relevant in the development of new antimicrobial agents.

- Target Pathogens : Studies have shown effectiveness against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

- Inhibition Studies : The compound demonstrated significant growth inhibition of these pathogens, suggesting its potential use as an antimicrobial treatment.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo... | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Future Research Directions

The promising biological activities of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide warrant further investigation. Future research could focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed mechanisms by which the compound exerts its anticancer and antimicrobial effects.

- Formulation Development : Exploring different formulations for enhanced bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aryl Groups

The position and nature of aryl substituents are critical determinants of activity. Key comparisons include:

*Calculated based on molecular formula C₂₁H₂₄N₂O₃.

†Calculated for C₁₉H₂₄ClN₂O₃.

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy/ethoxy groups () are electron-donating, increasing lipophilicity and possibly improving membrane permeability .

- Substituent Position : The ortho -ethoxy isomer () may exhibit steric hindrance compared to the para -substituted target compound, altering receptor binding .

Amide Side Chain Modifications

Variations in the carboxamide side chain influence solubility and metabolic stability:

Key Observations:

- Alkoxy Chains : Ethoxypropyl () may extend half-life by resisting oxidative metabolism compared to shorter chains .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 405.49 g/mol

This structure features a pyrrolidine core substituted with ethoxy and methoxy phenyl groups, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak |

2. Enzyme Inhibition

Another significant aspect of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as an enzyme inhibitor. Compounds in this class have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | IC Value (µM) |

|---|---|---|

| Compound D | Acetylcholinesterase | 25 |

| Compound E | Urease | 15 |

3. Anticancer Properties

The anticancer potential of similar compounds has been documented in various studies. For instance, piperidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of apoptotic pathways and interaction with cellular signaling proteins.

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

- Study on Anticancer Activity : A study conducted on a series of pyrrolidine derivatives demonstrated that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines, indicating a potential therapeutic application for this compound .

- Enzyme Interaction Study : Research utilizing molecular docking simulations revealed that the compound could effectively bind to the active sites of target enzymes, suggesting a mechanism for its inhibitory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.